

Lanthanum Oxalate Stability Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **lanthanum oxalate** in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **lanthanum oxalate**?

Lanthanum oxalate is characterized by its low solubility in water and its general insolubility in organic solvents.^{[1][2]} Its solubility in aqueous solutions is significantly influenced by the pH.

Q2: How does pH affect the solubility of **lanthanum oxalate**?

The solubility of **lanthanum oxalate** increases in acidic solutions.^{[3][4]} This is because the oxalate anion ($C_2O_4^{2-}$) is the conjugate base of a weak acid (oxalic acid). In the presence of H^+ ions from an acid, the oxalate ions are protonated, forming hydrogen oxalate ($HC_2O_4^-$) and oxalic acid ($H_2C_2O_4$). This reduction in the concentration of free oxalate ions shifts the solubility equilibrium of **lanthanum oxalate** to the right, leading to increased dissolution of the salt.

Q3: What is the solubility product constant (K_{sp}) for **lanthanum oxalate**?

The solubility product constant (K_{sp}) for **lanthanum oxalate** ($La_2(C_2O_4)_3$) is approximately 2.5×10^{-27} .^[3] This low value indicates its poor solubility in water.

Q4: Is **lanthanum oxalate** stable at high temperatures?

No, **Lanthanum oxalate** is not stable at high temperatures. It undergoes thermal decomposition. The decomposition process occurs in stages, starting with the loss of water of hydration, followed by the decomposition of the oxalate to form various intermediates, and finally yielding lanthanum oxide at higher temperatures.[5][6]

Q5: Are there any known incompatibilities for **Lanthanum oxalate**?

Lanthanum oxalate is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided. It is also recommended to avoid moisture, as it can affect the hydration state of the compound.[2][7]

Q6: What is the relevance of **Lanthanum oxalate**'s stability in drug development?

While **Lanthanum oxalate** itself is not a common pharmaceutical, the chemistry of lanthanum and oxalates is relevant. For instance, lanthanum carbonate is used as a phosphate binder in patients with kidney disease.[8][9] There is also research into lanthanum carbonate's ability to bind with intestinal oxalate, which could be relevant for conditions like hyperoxaluria.[8][10] Understanding the stability and solubility of **Lanthanum oxalate** helps in predicting the behavior of similar lanthanum compounds in biological systems, particularly in the gastrointestinal tract where pH varies.

Troubleshooting Guides

Issue 1: **Lanthanum oxalate** precipitate dissolves unexpectedly during washing.

- Possible Cause: The washing solvent is too acidic.
- Troubleshooting Step: Ensure the washing solvent (e.g., water) is neutral (pH ~7). If a slightly acidic wash is required for other reasons, be aware that some loss of the precipitate due to dissolution is likely. Consider using a common ion effect by washing with a very dilute solution of an oxalate salt to suppress solubility.

Issue 2: Inconsistent results in solubility experiments.

- Possible Cause 1: The system has not reached equilibrium.

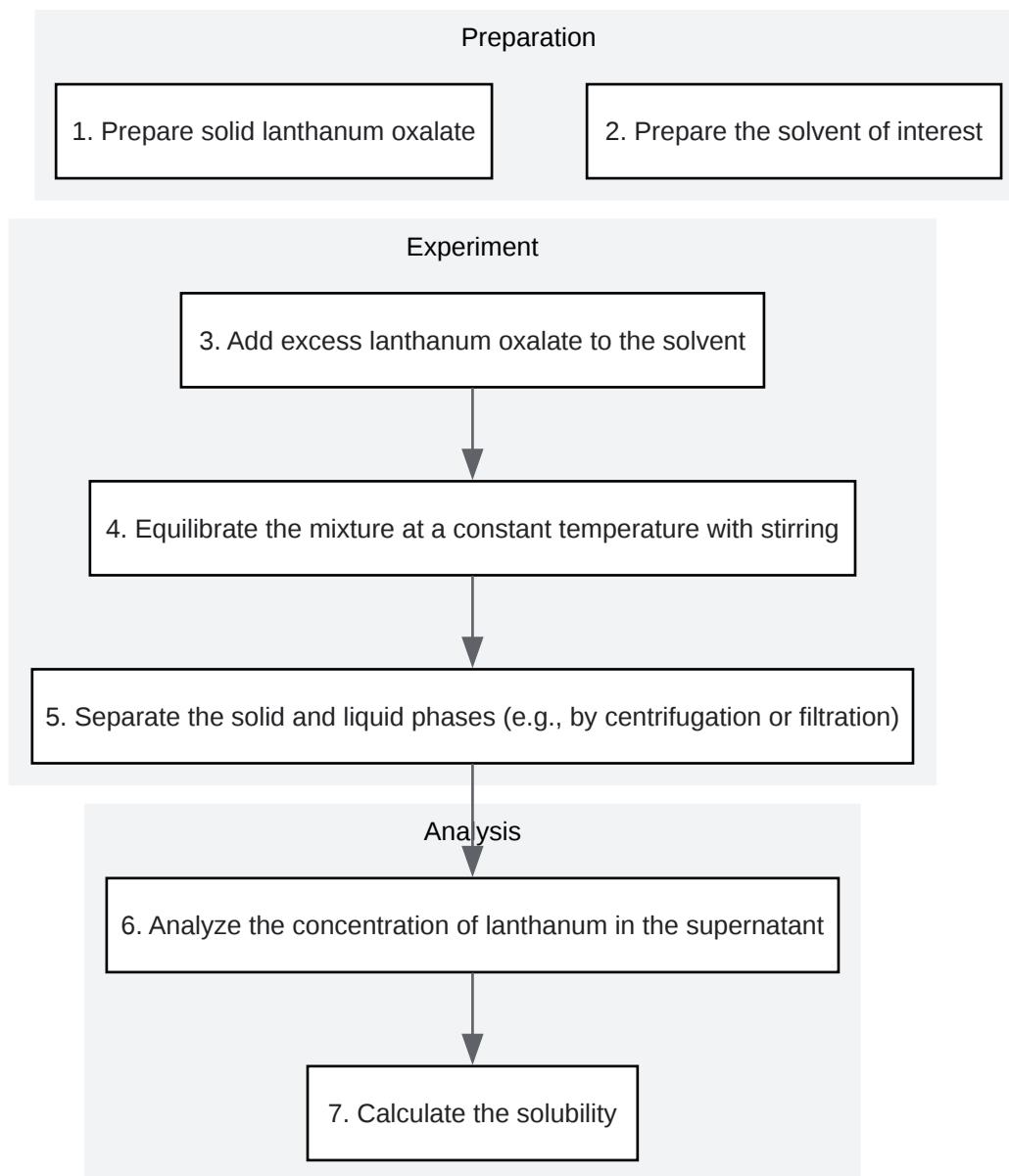
- Troubleshooting Step: Ensure sufficient time is allowed for the **lanthanum oxalate** to dissolve and reach equilibrium in the solvent. This may take several hours, and agitation or stirring can help accelerate the process.
- Possible Cause 2: Temperature fluctuations.
- Troubleshooting Step: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent. Use a temperature-controlled water bath or incubator.
- Possible Cause 3: Variation in the hydration state of the **lanthanum oxalate**.
- Troubleshooting Step: The number of water molecules in the **lanthanum oxalate** hydrate can vary.^[11] Ensure you are using a consistent form of **lanthanum oxalate** for all experiments, or pre-treat the material to a known hydration state if possible.

Issue 3: **Lanthanum oxalate** appears to be unstable in a specific solvent over time.

- Possible Cause: Chemical reaction with the solvent or impurities.
- Troubleshooting Step: Analyze the solvent for any degradation products or changes in the **lanthanum oxalate** itself using techniques like spectroscopy or chromatography. Ensure the solvent is pure and free from reactive impurities. Consider performing the experiment under an inert atmosphere if oxidation is a concern.

Quantitative Data Summary

The following table summarizes the known solubility data for **lanthanum oxalate**.


Solvent System	Solubility	Temperature (°C)	Notes
Water	Poorly soluble [11] [12]	25	The molar solubility can be calculated from its K_{sp} (2.5×10^{-27}) to be approximately 1.2×10^{-6} mol/L.
Acidic Solutions (e.g., HCl, HNO ₃)	Soluble [3] [4]	Not specified	Solubility increases as pH decreases.
Alkaline Solutions	Insoluble	Not specified	The addition of a common ion (oxalate) from an alkali metal oxalate salt can further decrease solubility.
Organic Solvents (e.g., Ethanol, Methanol, Acetone)	Insoluble [2]	Not specified	Generally considered insoluble in common organic solvents.

Experimental Protocols

Protocol for Determining the Solubility of Lanthanum Oxalate

This protocol outlines a general method for determining the solubility of **lanthanum oxalate** in a given solvent.

Experimental Workflow: Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **lanthanum oxalate**.

Methodology:

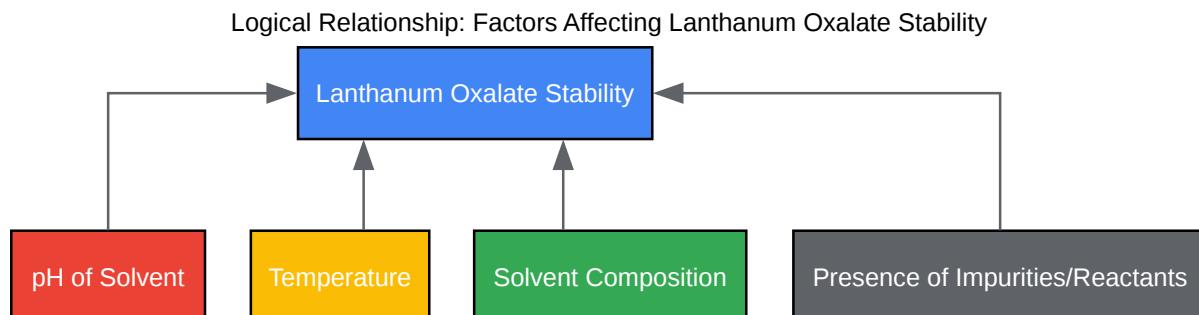
- Preparation of Saturated Solution:

- Add an excess amount of **lanthanum oxalate** to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

• Phase Separation:

- Allow the mixture to settle.
- Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by decantation, or by filtration through a fine-pore filter.

• Analysis of Lanthanum Concentration:


- Take a precise volume of the clear supernatant.
- Determine the concentration of lanthanum ions in the supernatant using a suitable analytical technique, such as:
 - Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
 - Atomic Absorption Spectroscopy (AAS)
 - Titration with a complexometric agent like EDTA.

• Calculation of Solubility:

- From the concentration of lanthanum ions, calculate the molar solubility of **lanthanum oxalate**. Remember the stoichiometry of dissolution: $\text{La}_2(\text{C}_2\text{O}_4)_3 \text{ (s)} \rightleftharpoons 2\text{La}^{3+} \text{ (aq)} + 3\text{C}_2\text{O}_4^{2-} \text{ (aq)}$.
- Convert the molar solubility to other units (e.g., g/100 mL) as required.

Protocol for Assessing the Chemical Stability of Lanthanum Oxalate

This protocol provides a framework for evaluating the stability of **lanthanum oxalate** in a specific solvent over time.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. LANTHANUM (III) OXALATE - Safety Data Sheet [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lanthanum carbonate to control plasma and urinary oxalate level in type 1 primary hyperoxaluria? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanthanum oxalate - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Lanthanum Oxalate Stability Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582769#stability-of-lanthanum-oxalate-in-different-solvents\]](https://www.benchchem.com/product/b1582769#stability-of-lanthanum-oxalate-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com